2-Pyridinecarbothioamide, 4-(propylthio)-
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Overview
Description
2-Pyridinecarbothioamide, 4-(propylthio)- is an organic compound characterized by the presence of a pyridine ring substituted with a carbothioamide group and a propylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarbothioamide, 4-(propylthio)- typically involves the reaction of 2-pyridinecarbothioamide with propylthiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as methanol or dichloromethane. The product is then purified by recrystallization from hot methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Pyridinecarbothioamide, 4-(propylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-Pyridinecarbothioamide, 4-(propylthio)- has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to form stable complexes with metal ions, which can interfere with cellular processes in cancer cells.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-Pyridinecarbothioamide, 4-(propylthio)- involves its interaction with metal ions to form stable complexes. These complexes can interfere with cellular processes by binding to proteins and nucleic acids, thereby disrupting their normal function. The compound’s ability to form transient thioketone-bridged dimers in aqueous solution is believed to minimize deactivation by biological nucleophiles, enhancing its stability and efficacy .
Comparison with Similar Compounds
2-Pyridinecarbothioamide: Lacks the propylthio group, making it less lipophilic and potentially less effective in certain applications.
4-Pyridinecarbothioamide, 2-(propylthio)-: Similar structure but different substitution pattern, which can affect its reactivity and applications.
Uniqueness: 2-Pyridinecarbothioamide, 4-(propylthio)- is unique due to its specific substitution pattern, which enhances its lipophilicity and stability. This makes it more effective in forming stable metal complexes and potentially more potent as an anticancer agent compared to its analogs.
Properties
CAS No. |
186044-57-5 |
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Molecular Formula |
C9H12N2S2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
4-propylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C9H12N2S2/c1-2-5-13-7-3-4-11-8(6-7)9(10)12/h3-4,6H,2,5H2,1H3,(H2,10,12) |
InChI Key |
QOAMNGJMLKOCBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC(=NC=C1)C(=S)N |
Origin of Product |
United States |
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